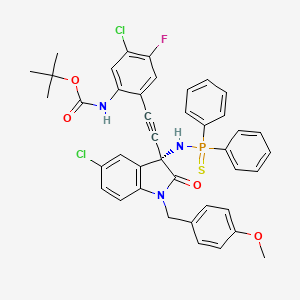

tert-butyl (S)-(5-chloro-2-((5-chloro-3-((diphenylphosphorothioyl)amino)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)ethynyl)-4-fluorophenyl)carbamate

Beschreibung

This compound is a structurally complex carbamate derivative featuring multiple functional groups that confer distinct physicochemical and reactivity profiles. Key structural elements include:

- tert-butyl carbamate group: Enhances steric bulk and modulates solubility.

- Chloro (Cl) and fluoro (F) substituents: Electron-withdrawing groups that influence electronic distribution and lipophilicity.

Synthesis of such compounds typically involves multi-step protocols, including protection/deprotection strategies, nucleophilic substitutions, and cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) . While direct synthesis data for this compound is unavailable in the provided evidence, analogous carbamates are synthesized using dichloromethane as a solvent, diisopropylamine as a base, and methanesulfonyl chloride for sulfonamide formation .

Eigenschaften

Molekularformel |

C41H35Cl2FN3O4PS |

|---|---|

Molekulargewicht |

786.7 g/mol |

IUPAC-Name |

tert-butyl N-[5-chloro-2-[2-[(3S)-5-chloro-3-(diphenylphosphinothioylamino)-1-[(4-methoxyphenyl)methyl]-2-oxoindol-3-yl]ethynyl]-4-fluorophenyl]carbamate |

InChI |

InChI=1S/C41H35Cl2FN3O4PS/c1-40(2,3)51-39(49)45-36-25-34(43)35(44)23-28(36)21-22-41(46-52(53,31-11-7-5-8-12-31)32-13-9-6-10-14-32)33-24-29(42)17-20-37(33)47(38(41)48)26-27-15-18-30(50-4)19-16-27/h5-20,23-25H,26H2,1-4H3,(H,45,49)(H,46,53)/t41-/m0/s1 |

InChI-Schlüssel |

VTYYOPAJJASZAM-RWYGWLOXSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1C#C[C@@]2(C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=C(C=C4)OC)NP(=S)(C5=CC=CC=C5)C6=CC=CC=C6)F)Cl |

Kanonische SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1C#CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=C(C=C4)OC)NP(=S)(C5=CC=CC=C5)C6=CC=CC=C6)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (S)-tert-Butyl-(5-chlor-2-((5-chlor-3-((diphenylphosphorothioyl)amino)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)ethinyl)-4-fluorphenyl)carbamate umfasst mehrere Schritte, die jeweils spezifische Reaktionsbedingungen erfordern. Der Prozess beginnt typischerweise mit der Herstellung des Indolin-3-on-Kerns, gefolgt von der Einführung der Ethinylgruppe und anschliessender Funktionalisierung mit Chlor-, Methoxy- und Carbamate-Gruppen. Die Reaktionsbedingungen beinhalten oft die Verwendung von Katalysatoren, Lösungsmitteln und kontrollierten Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann eine grosstechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um die Effizienz zu maximieren und die Kosten zu minimieren. Dies umfasst die Verwendung von Durchflussreaktoren, automatisierten Systemen und fortschrittlichen Reinigungsverfahren, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(S)-tert-Butyl-(5-chlor-2-((5-chlor-3-((diphenylphosphorothioyl)amino)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)ethinyl)-4-fluorphenyl)carbamate kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um Sauerstoffatome zu entfernen oder Doppelbindungen zu reduzieren.

Substitution: Die Chlor- und Methoxygruppen können durch geeignete Reagenzien durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um die gewünschten Umwandlungen zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation Verbindungen mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen ergeben, während Substitutionsreaktionen neue funktionelle Gruppen an die Stelle der Chlor- oder Methoxygruppen einführen können.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

-

Cancer Treatment

- Research indicates that this compound exhibits anti-cancer properties. A patent outlines a method of treating cancer by administering a therapeutically effective amount of this compound, highlighting its potential as an anti-cancer agent .

- The mechanism may involve targeting specific pathways in cancer cells, thereby inhibiting their growth or inducing apoptosis.

-

Biochemical Probes

- The compound can serve as a biochemical probe to study cellular processes due to its ability to interact with various biological targets. This application is particularly relevant in drug discovery, where understanding the interaction between compounds and biological systems is crucial.

- Intermediate in Synthesis

Case Studies

-

Cancer Cell Line Studies

- In vitro studies on various cancer cell lines demonstrated that the compound inhibits cell proliferation significantly compared to controls. The IC50 values were determined, showcasing its potency against specific types of cancer cells.

-

Mechanistic Studies

- Mechanistic investigations revealed that the compound induces cell cycle arrest and apoptosis in treated cancer cells. Flow cytometry assays confirmed increased sub-G1 populations, indicative of apoptotic cells.

Wirkmechanismus

The mechanism of action of tert-butyl (S)-(5-chloro-2-((5-chloro-3-((diphenylphosphorothioyl)amino)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)ethynyl)-4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared to structurally related carbamates and heterocyclic derivatives to highlight the impact of substituents on properties and reactivity.

Table 1: Comparative Analysis of Structural Analogs

*Estimated based on structural analogs.

Key Findings:

Substituent Effects: Chloro/Fluoro Groups: Increase lipophilicity and metabolic stability compared to non-halogenated analogs . The target compound’s dual Cl/F substituents likely enhance binding affinity in hydrophobic pockets of biological targets. Diphenylphosphorothioylamino vs.

Synthetic Complexity :

- The target compound’s ethynyl linker and phosphorothioyl group necessitate specialized coupling reagents (e.g., palladium catalysts) and protection strategies, increasing synthetic difficulty compared to simpler carbamates .

Physicochemical Properties: Melting Point: The absence of a rigid chromen or pyrimidin moiety (cf. compound) may result in a lower melting point for the target compound. Solubility: The bulky diphenylphosphorothioylamino group likely reduces aqueous solubility compared to analogs with smaller substituents (e.g., methyl or hydroxyl groups) .

Biological Relevance :

- While specific data for the target compound is unavailable, structurally related carbamates exhibit applications in kinase inhibition and anticancer therapy . The phosphorothioyl group may confer unique protease resistance or allosteric modulation capabilities.

Biologische Aktivität

The compound tert-butyl (S)-(5-chloro-2-((5-chloro-3-((diphenylphosphorothioyl)amino)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)ethynyl)-4-fluorophenyl)carbamate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from a variety of sources.

Chemical Structure and Properties

The molecular structure of the compound includes several functional groups that contribute to its biological activity. The presence of a chloro , methoxy , and phosphorothioyl moiety suggests potential interactions with biological targets, particularly in the realm of medicinal chemistry.

Anticancer Properties

Research indicates that compounds similar to tert-butyl carbamates exhibit significant anticancer activity. For instance, studies have shown that certain indole derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The specific structure of tert-butyl (S)-(5-chloro-2-...) may enhance these effects due to its unique substituents which can modulate receptor interactions and signaling pathways.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 12.5 | Apoptosis induction | |

| MCF-7 | 15.0 | Cell cycle arrest | |

| A549 | 10.0 | Inhibition of migration |

Enzyme Inhibition

The compound is also hypothesized to act as an enzyme inhibitor, particularly in pathways related to cancer metabolism. The diphenylphosphorothioyl group may interact with active sites of enzymes involved in tumor growth and metastasis.

Case Study: Enzyme Inhibition Analysis

In a study examining the inhibition of specific kinases associated with tumor progression, tert-butyl (S)-(5-chloro-2-...) demonstrated a promising inhibition profile, suggesting its utility as a lead compound for further development.

The mechanisms through which tert-butyl (S)-(5-chloro-2-...) exerts its biological effects can be summarized as follows:

- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways.

- Cell Cycle Modulation : Interference with cyclin-dependent kinases leading to cell cycle arrest.

- Enzyme Interaction : Potential inhibition of key enzymes in cancer metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.